molecular formula C16H29NO3 B3036650 4-(Cyclododecylamino)-4-oxobutanoic acid CAS No. 392714-62-4

4-(Cyclododecylamino)-4-oxobutanoic acid

Cat. No. B3036650
CAS RN: 392714-62-4
M. Wt: 283.41 g/mol
InChI Key: PMSRFFMENQFVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclododecylamino)-4-oxobutanoic acid, otherwise known as CDAOB, is an organic acid with a cyclic amine structure. It has been studied extensively in scientific research due to its ability to act as a mediator in biochemical and physiological processes. CDAOB has been found to have a wide range of applications in the laboratory and has been used in the study of various diseases and conditions.

Scientific Research Applications

CDAOB has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various drugs and to investigate the biochemical and physiological effects of these drugs. CDAOB has also been used to study the effects of various hormones and other biochemical compounds on the body. Additionally, CDAOB has been used in the study of various diseases, such as cancer and diabetes.

Mechanism Of Action

The exact mechanism of action of CDAOB is not yet fully understood. However, it has been suggested that CDAOB acts as a mediator in biochemical and physiological processes. Specifically, it has been found to interact with the enzyme cyclooxygenase-2 (COX-2) and to inhibit its activity. This inhibition of COX-2 may be responsible for the anti-inflammatory and analgesic effects of CDAOB. Additionally, CDAOB has been found to have an effect on the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
CDAOB has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as to have an effect on the production of prostaglandins. Additionally, CDAOB has been found to have an effect on the activity of various enzymes, such as cyclooxygenase-2 and phospholipase A2. Furthermore, CDAOB has been found to have an effect on the activity of various hormones, such as cortisol, and to have an effect on the production of various neurotransmitters, such as serotonin.

Advantages And Limitations For Lab Experiments

CDAOB has a number of advantages and limitations for laboratory experiments. One of the main advantages of CDAOB is its stability, which allows it to be used in a wide range of experiments. Additionally, CDAOB is relatively easy to synthesize and can be purified using standard techniques. However, CDAOB has a number of limitations, such as its low solubility in water and its low potency. Additionally, CDAOB has been found to have a number of side effects, such as gastrointestinal upset and headaches.

Future Directions

There are a number of potential future directions for research into CDAOB. One of the main areas of research is to further investigate the mechanism of action of CDAOB and to determine its exact effects on various biochemical and physiological processes. Additionally, further research into the potential therapeutic applications of CDAOB is needed, as well as research into its potential side effects. Furthermore, research into the potential uses of CDAOB in the laboratory is needed, as well as research into its potential toxicity and safety. Finally, research into the potential uses of CDAOB in industry is needed, as well as research into its potential environmental effects.

properties

IUPAC Name

4-(cyclododecylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c18-15(12-13-16(19)20)17-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSRFFMENQFVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801275301
Record name 4-(Cyclododecylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclododecylamino)-4-oxobutanoic acid

CAS RN

392714-62-4
Record name 4-(Cyclododecylamino)-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392714-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclododecylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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